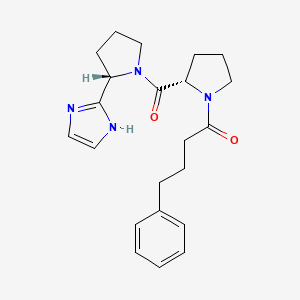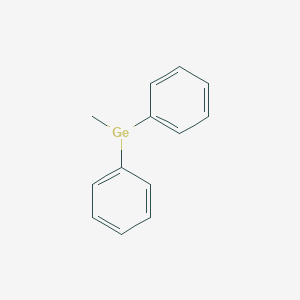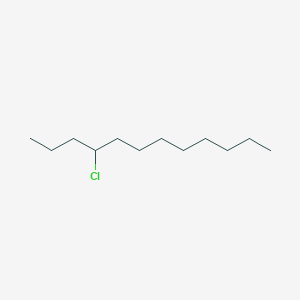
4-Chlorododecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorododecane, also known as 1-Chlorododecane, is an organic compound with the molecular formula C₁₂H₂₅Cl. It is a chlorinated alkane, specifically a chlorinated derivative of dodecane. This compound is characterized by the presence of a chlorine atom attached to the fourth carbon of the dodecane chain. It is a colorless to pale yellow liquid with a molecular weight of 204.78 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: 4-Chlorododecane can be synthesized through the chlorination of dodecane. One common method involves the reaction of dodecanol with thionyl chloride (SOCl₂), which results in the substitution of the hydroxyl group with a chlorine atom . The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods: In industrial settings, the chlorination of dodecane can be achieved using sulfuryl chloride (SO₂Cl₂) under UV light. This photochemical reaction ensures a high yield of this compound. The reaction mixture is then subjected to fractional distillation to isolate the desired product .
化学反应分析
Types of Reactions: 4-Chlorododecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), and amines (NH₂R).
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination to form alkenes.
Oxidation: It can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Major Products:
Nucleophilic Substitution: Formation of alcohols, ethers, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of alcohols or carboxylic acids.
科学研究应用
4-Chlorododecane has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of other chlorinated compounds and surfactants.
Biology: Employed in studies involving the modification of biological molecules and the synthesis of bioactive compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical agents.
作用机制
The mechanism of action of 4-Chlorododecane primarily involves its reactivity as an alkylating agent. The chlorine atom in this compound can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
相似化合物的比较
1-Bromododecane (C₁₂H₂₅Br): Similar in structure but contains a bromine atom instead of chlorine. It exhibits similar reactivity but with different reaction kinetics due to the nature of the halogen.
1-Iodododecane (C₁₂H₂₅I): Contains an iodine atom and is more reactive in nucleophilic substitution reactions compared to 4-Chlorododecane.
Dodecane (C₁₂H₂₆): The parent hydrocarbon without any halogen substitution.
Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom.
属性
CAS 编号 |
2350-13-2 |
|---|---|
分子式 |
C12H25Cl |
分子量 |
204.78 g/mol |
IUPAC 名称 |
4-chlorododecane |
InChI |
InChI=1S/C12H25Cl/c1-3-5-6-7-8-9-11-12(13)10-4-2/h12H,3-11H2,1-2H3 |
InChI 键 |
VQFULSRSQNTYFT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(CCC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


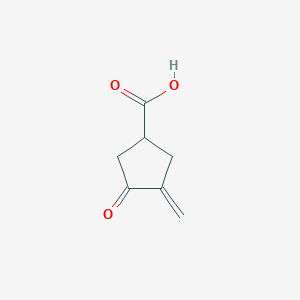
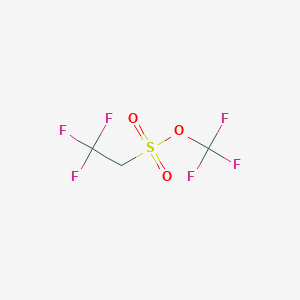
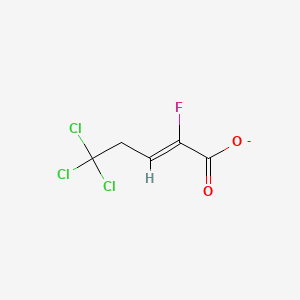
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene](/img/structure/B14750867.png)
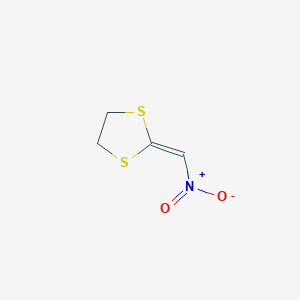
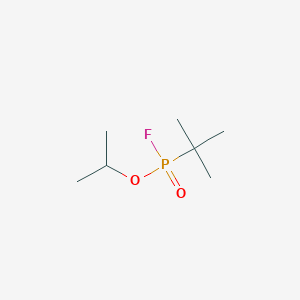
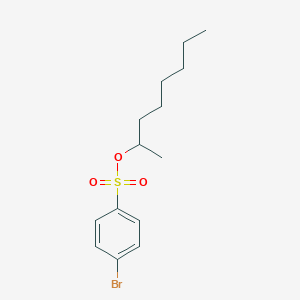
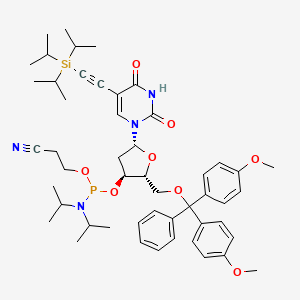
![Spiro[2.2]pent-1-ene](/img/structure/B14750890.png)
![2-fluoro-N-[(2S)-1-[1-(1H-indazol-5-yl)-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-3-methyl-1-oxobutan-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B14750896.png)
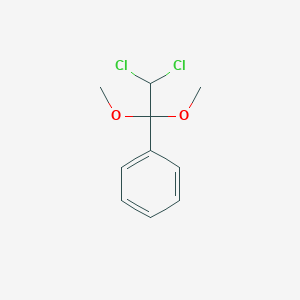
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B14750904.png)
